Flurbiprofen Isopropyl Ester
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Overview
Description
Flurbiprofen Isopropyl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid family. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is often utilized in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen Isopropyl Ester typically involves the esterification of flurbiprofen with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Flurbiprofen Isopropyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to flurbiprofen and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Flurbiprofen and isopropyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduced forms.
Scientific Research Applications
Flurbiprofen Isopropyl Ester has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Flurbiprofen Isopropyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The ester form allows for better absorption and bioavailability compared to the parent compound .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: The parent compound with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another NSAID with similar pharmacological actions.
Ketoprofen: A structurally related NSAID with comparable therapeutic effects
Uniqueness
Flurbiprofen Isopropyl Ester is unique due to its esterified form, which enhances its absorption and bioavailability. This makes it a valuable compound for pharmaceutical research and development, offering potential advantages over its parent compound and other similar NSAIDs .
Properties
Molecular Formula |
C18H19FO2 |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
propan-2-yl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C18H19FO2/c1-12(2)21-18(20)13(3)15-9-10-16(17(19)11-15)14-7-5-4-6-8-14/h4-13H,1-3H3 |
InChI Key |
UDWDFHBYTSGDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
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